Differential Lipophilicity and Membrane Permeability
N'-Benzoyl-N,N'-dimethylbenzohydrazide exhibits a calculated logP of 2.4458, which quantifies its lipophilic character . This value is notably lower than that of the commercial insecticide tebufenozide (N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide), which has a logP of 4.25 [1]. This difference in lipophilicity directly impacts the compound's ability to partition into biological membranes, influencing both its bioavailability and its potential for off-target accumulation.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | logP = 2.4458 (calculated) |
| Comparator Or Baseline | Tebufenozide: logP = 4.25 (calculated) |
| Quantified Difference | Δ logP = 1.8042 |
| Conditions | Calculated octanol-water partition coefficient |
Why This Matters
This lower logP suggests N'-Benzoyl-N,N'-dimethylbenzohydrazide possesses a distinct pharmacokinetic profile, which may be advantageous for applications requiring reduced lipophilicity, such as certain in vitro assays or the development of more hydrophilic lead compounds.
- [1] PubChem. (n.d.). Tebufenozide. Retrieved April 15, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/Tebufenozide View Source
